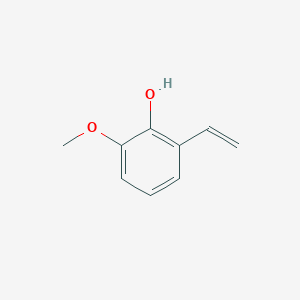

2-ethenyl-6-methoxyphenol

Description

Structure

3D Structure

Properties

CAS No. |

120550-69-8 |

|---|---|

Molecular Formula |

C9H10O2 |

Molecular Weight |

150.17 g/mol |

IUPAC Name |

2-ethenyl-6-methoxyphenol |

InChI |

InChI=1S/C9H10O2/c1-3-7-5-4-6-8(11-2)9(7)10/h3-6,10H,1H2,2H3 |

InChI Key |

ZMAYRLMREZOVLE-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1O)C=C |

Canonical SMILES |

COC1=CC=CC(=C1O)C=C |

Other CAS No. |

120550-69-8 |

Synonyms |

Phenol, 2-ethenyl-6-methoxy- (9CI) |

Origin of Product |

United States |

Chemical Properties and Synthesis

Elucidation of Key Chemical Characteristics

Detailed experimental data on the physicochemical properties of 2-ethenyl-6-methoxyphenol are not widely reported. However, its fundamental chemical identity has been established. The compound's structure consists of a benzene (B151609) ring substituted with a hydroxyl group at position 1, an ethenyl (vinyl) group at position 2, and a methoxy (B1213986) group at position 6. Its molecular formula is C₉H₁₀O₂.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | - |

| Synonyms | 2-Vinyl-6-methoxyphenol; 6-Methoxy-2-vinylphenol | - |

| CAS Number | 120550-69-8 | molbase.cn |

| Molecular Formula | C₉H₁₀O₂ | - |

| SMILES | COC1=CC=CC(C=C)=C1O | google.com |

Synthesis and Biosynthesis Pathways

Specific, optimized laboratory synthesis methods for this compound have not been detailed in major chemical literature. However, general methods for the preparation of vinylphenols are known and could theoretically be adapted. acs.org One common strategy involves the dehydration of the corresponding ethylphenol derivative or the dehydrogenation of a suitable precursor. Another approach is the decarboxylation of substituted cinnamic acids, a pathway used in the synthesis of the isomeric 4-vinylguaiacol from ferulic acid. wikipedia.orgscentree.co

In terms of biosynthesis, the identification of this compound in Agathosma betulina confirms its natural origin, though the specific enzymatic pathways leading to its formation in the plant have not been elucidated. np-mrd.org

Biosynthesis and Biotransformation Pathways

Enzymatic Synthesis and Mechanistic Elucidation

The enzymatic conversion of ferulic acid to 2-ethenyl-6-methoxyphenol is primarily catalyzed by a class of enzymes known as ferulic acid decarboxylases (FADs). nih.govnih.gov

Ferulic acid decarboxylases are a diverse group of enzymes found in various microorganisms, including bacteria, yeasts, and fungi. nih.govnih.gov They can be classified into different subclasses based on their cofactor requirements, including prFMN-dependent, divalent metal-dependent, and cofactor-independent enzymes. nih.govsemanticscholar.org

One well-characterized FAD is FDC1 from Saccharomyces cerevisiae. nih.govresearchgate.net FDC1 is a UbiD-like enzyme involved in ubiquinone biosynthesis and requires the presence of another protein, Pad1, for its decarboxylation activity. nih.govumich.edu It has been shown that both FDC1 and Pad1 are necessary for the in vivo decarboxylation of substituted cinnamic acids in yeast. nih.govumich.edu FDC1 from S. cerevisiae catalyzes the decarboxylation of both ferulic acid and p-coumaric acid with comparable efficiencies. nih.gov

A high-affinity FAD has also been isolated from the basidiomycete Schizophyllum commune (ScoFAD). nih.gov This enzyme, with a molecular mass of 21 kDa, exhibits optimal activity at a pH of 5.5 and a temperature of 35°C. nih.govsemanticscholar.org Notably, ScoFAD displays a very high affinity for its substrate, ferulic acid, and a significantly high catalytic efficiency. nih.gov Unlike some other FADs, ScoFAD is highly specific for ferulic acid. semanticscholar.org

The table below summarizes the biochemical properties of FDC1 from Saccharomyces cerevisiae and FAD from Schizophyllum commune.

| Enzyme Property | FDC1 (Saccharomyces cerevisiae) | FAD (Schizophyllum commune) |

| Substrate(s) | Ferulic acid, p-coumaric acid | Ferulic acid |

| Optimal pH | 7.0 - 8.0 | 5.5 |

| Optimal Temperature | Not specified | 35°C |

| Cofactor Requirement | Requires Pad1 for activity | Cofactor-independent |

| Molecular Mass | ~50 kDa (monomer) | 21 kDa |

This table presents a comparison of key biochemical properties of two distinct ferulic acid decarboxylases.

The catalytic mechanism for the non-oxidative decarboxylation of ferulic acid by FADs has been a subject of detailed investigation. For FADase from Enterobacter sp. Px6-4, a proposed two-step mechanism involves the deprotonation of the substrate's hydroxyl group, facilitated by amino acid residues such as Glu134 and Asn23 within the enzyme's active site. nih.govresearchgate.net This leads to the formation of a quinoid intermediate, which subsequently undergoes cleavage to release carbon dioxide and form 4-vinylguaiacol. nih.govsemanticscholar.orgresearchgate.net Key amino acid residues, including Tyr21 and Tyr27, are crucial for substrate binding and orientation. nih.gov

For FDC1 from S. cerevisiae, a similar mechanism is proposed where a catalytic base, identified as Glu285, abstracts a proton from the hydroxyl group of the substrate. nih.govresearchgate.net This initiates an electron relay, resulting in a para-quinone intermediate that spontaneously decarboxylates. nih.gov Mutation of this glutamic acid residue to alanine (B10760859) leads to a loss of enzymatic activity. nih.govresearchgate.net

In nature, ferulic acid is often covalently linked to polysaccharides like arabinoxylans in the plant cell wall through ester bonds. diva-portal.orgoup.com The release of free ferulic acid, the precursor for this compound synthesis, is facilitated by feruloyl esterases (FAEs). diva-portal.orgfrontiersin.org These enzymes belong to the carbohydrate esterase family and catalyze the hydrolysis of the ester bond between hydroxycinnamic acids and carbohydrates. diva-portal.orgoup.com FAEs work synergistically with other plant cell wall degrading enzymes, such as xylanases, to efficiently release ferulic acid from the biomass. diva-portal.orgfrontiersin.org FAEs from various fungal sources, like Aspergillus niger, have been extensively studied for their ability to release phenolic acids from agro-industrial by-products. researchgate.net The crystal structure of FAEs reveals a typical α/β-hydrolase fold with a catalytic triad (B1167595) of serine, aspartate, and histidine. oup.comnih.gov

Efforts to improve the production of valuable aromatic compounds like this compound have led to the engineering of enzymatic biocatalysts. mdpi.comresearchgate.net This includes the heterologous production of FADs in host organisms like Komagataella phaffii (formerly Pichia pastoris) to achieve higher enzyme yields. nih.gov Furthermore, enzyme immobilization techniques are being explored to develop robust and reusable biocatalysts for continuous production processes. nih.govmdpi.com For instance, the immobilization of ScoFAD on agarose (B213101) has been demonstrated for the production of 4-vinylguaiacol in a fixed-bed reactor. nih.govsemanticscholar.org Genetic engineering approaches are also employed to enhance the stability and reusability of enzymes. mdpi.com

Characterization of Ferulic Acid Decarboxylases (FADs) in this compound Formation

Microbial Biotransformation Systems

Whole-cell microbial systems are widely used for the biotransformation of ferulic acid to this compound. Various microorganisms, including Saccharomyces cerevisiae and Pseudomonas fluorescens, have been shown to efficiently convert trans-ferulic acid into 4-hydroxy-3-methoxystyrene (this compound) with high yields. nih.gov For example, Saccharomyces cerevisiae can achieve a 96% yield in this conversion. nih.gov

The metabolic pathways for ferulic acid in microorganisms can be diverse, leading to a range of aromatic compounds. ajol.inforesearchgate.net Besides decarboxylation to 4-vinylguaiacol, some microbes can further metabolize it to vanillin (B372448), vanillic acid, and other derivatives. ajol.infonih.govd-nb.info The specific products formed depend on the microbial strain and the cultivation conditions. For instance, under anaerobic conditions, baker's yeast can reduce ferulic acid to 4-hydroxy-3-methoxyphenylpropionic acid. nih.gov Several bacterial and fungal strains, including species of Aspergillus, Bacillus, and Pycnoporus, are known to be involved in these biotransformation processes. ajol.infonih.gov

Identification and Screening of Microbial Strains Capable of this compound Bioconversion

The capacity of microorganisms to metabolize aromatic compounds is vast, with many species possessing enzymes that can act on phenolic substrates. The following microbial strains have been identified for their potential to bioconvert this compound, primarily based on their known activity with its isomer, 4-vinylguaiacol, and other related phenolic acids like ferulic acid.

Saccharomyces cerevisiae This yeast is well-known in fermentation processes, such as brewing, where it can influence the flavor profile of the final product. Strains of S. cerevisiae possessing phenolic acid decarboxylase (PAD) activity can convert ferulic acid into 4-vinylguaiacol. nih.gov This enzymatic capability suggests a potential for S. cerevisiae to also act on this compound, should the substrate be available. The biotransformation of various monoterpene alcohols by S. cerevisiae has also been documented, highlighting its versatility in modifying aromatic compounds. nih.gov

Lactobacillus farciminis This lactic acid bacterium has been shown to convert ferulic acid into 4-vinylguaiacol as its sole metabolic product. academicjournals.orgmagtech.com.cn In one study, L. farciminis (ATCC 29644) started the biotransformation process after 5 hours of incubation, with maximum production observed after 48 hours. researchgate.net The molar yield of 4-vinylguaiacol from ferulic acid was reported to be 26.50%. magtech.com.cn This specific and efficient conversion pathway makes L. farciminis a prime candidate for investigating the bioconversion of this compound.

Bacillus spp. Various species of the genus Bacillus are known for their ability to degrade complex organic compounds. Bacillus pumilus S-1, for instance, has been reported to rapidly transform ferulic acid into 4-vinylguaiacol, with a molar yield of 93.1% achieved within 3 hours. nih.gov Similarly, a strain of Bacillus coagulans (BK07) was found to decarboxylate ferulic acid to 4-vinylguaiacol, which was then further metabolized. nih.gov More recently, a phenolic acid decarboxylase from Bacillus atrophaeus has been identified and used for the bioproduction of 4-vinylguaiacol. nih.govfrontiersin.org Strains of Bacillus subtilis have also been noted for their ability to decarboxylate vanillate (B8668496) to guaiacol (B22219). sigmaaldrich.cn These findings underscore the potential of Bacillus species to possess the necessary enzymatic machinery for the bioconversion of this compound.

Enterobacter sp. Strains of Enterobacter, such as Enterobacter soli and Enterobacter aerogenes, have demonstrated the ability to convert ferulic acid into 4-vinylguaiacol. researchgate.net An Enterobacter sp. (Px6-4), isolated from vanilla roots, was also shown to metabolize ferulic acid to 4-vinylguaiacol as an intermediate in the production of vanillin. researchgate.netynu.edu.cn The enzyme responsible, a ferulic acid decarboxylase (FADase), has been a subject of study for enhancing its catalytic activity. researchgate.net The presence of such enzymes in Enterobacter suggests a strong potential for the biotransformation of this compound.

Volvariella volvacea The edible straw mushroom, Volvariella volvacea, produces extracellular laccase enzymes, which are known to oxidize a broad range of phenolic compounds. Laccase activity is positively regulated by copper and various aromatic compounds. While direct conversion of this compound is not documented, the presence of these powerful oxidative enzymes suggests that V. volvacea could potentially degrade or transform this compound. The genome of V. volvacea contains a significant number of genes encoding carbohydrate-active enzymes, indicating a robust metabolic system for breaking down plant-derived materials. nih.gov

Synechococcus sp. This genus of cyanobacteria is known for its ability to transform various aromatic compounds. ynu.edu.cn For example, Synechococcus sp. PCC 11901 has been engineered to express a phenolic acid decarboxylase from Bacillus coagulans, enabling the conversion of ferulic acid to 4-vinylguaiacol with high efficiency. rsc.orgresearchgate.net This demonstrates the potential of using cyanobacterial systems as photosynthetic biocatalysts for the production of valuable chemicals from phenolic precursors. Their ability to perform light-driven biotransformations makes them an interesting subject for the potential conversion of this compound. researchgate.net

Optimization of Microbial Biotransformation Parameters for Efficiency

To achieve high yields and efficiency in the microbial biotransformation of phenolic compounds like this compound, several key parameters must be optimized. These parameters influence microbial growth, enzyme activity, and product stability. Drawing from studies on the conversion of ferulic acid to 4-vinylguaiacol, the following factors are critical for optimization.

Table 1: Key Parameters for Optimization of Microbial Biotransformation

| Parameter | Description | Research Findings on Related Compounds |

| Substrate Concentration | The initial concentration of the precursor compound. | For Lactobacillus farciminis, increasing ferulic acid concentration from 1 mg/L to 50 mg/L significantly increased the yield of 4-vinylguaiacol. researchgate.net For Enterobacter soli, conversion efficiency of ferulic acid to 4-vinylguaiacol was higher at lower substrate concentrations (125-250 ppm). researchgate.net |

| pH | The acidity or alkalinity of the culture medium. | For Enterobacter aerogenes and E. soli, lowering the pH to 5.0 improved the conversion efficiency of ferulic acid to 4-vinylguaiacol. researchgate.net |

| Temperature | The incubation temperature for microbial growth and enzyme activity. | Lactobacillus farciminis showed optimal biotransformation of ferulic acid at 37°C. researchgate.net |

| Inoculum Size | The initial concentration of microbial cells. | The production of 4-vinylguaiacol by Lactobacillus farciminis is influenced by the initial bacterial concentration. |

| Aeration/Oxygen Supply | The level of oxygen available to the culture. | The conversion of ferulic acid to 4-vinylguaiacol is a non-oxidative decarboxylation, often favoring anaerobic or microaerophilic conditions. researchgate.net |

| Medium Composition | The nutrients available for microbial growth and enzyme production. | For Enterobacter cloacae, supplementation with glucose and peptone stimulated the degradation of phenolic compounds. nih.gov |

| Use of Co-solvents | The addition of an organic solvent to create a two-phase system. | A biphasic system using organic solvents like octane (B31449) can enhance the production of 4-vinylguaiacol by extracting the product from the aqueous phase, thereby reducing its toxicity to the microbial cells. nih.govfrontiersin.org |

Microbial Conversion of this compound to Secondary Guaiacol Derivatives

Following the initial bioconversion of a precursor to this compound, or the direct transformation of this compound, further microbial action can lead to the formation of various secondary guaiacol derivatives. These subsequent reactions can add further value and diversity to the products obtained. The metabolic pathways observed for 4-vinylguaiacol provide a model for the potential downstream conversions of this compound.

A key secondary conversion is the transformation into vanillin. Several microorganisms are capable of this multi-step process. For instance, Enterobacter sp. Px6-4 can convert 4-vinylguaiacol to vanillin. researchgate.netynu.edu.cn Similarly, Bacillus coagulans BK07 has been shown to rapidly degrade ferulic acid via 4-vinylguaiacol to vanillin, which is then oxidized to vanillic acid and further demethylated to protocatechuic acid. nih.gov

The proposed metabolic pathway often involves the hydration of the vinyl group of 4-vinylguaiacol to form 4-(1-hydroxyethyl)guaiacol, which is then oxidized to acetovanillone, and subsequently to vanillin. Another potential pathway involves the direct oxidation of the vinyl side chain.

Table 2: Potential Secondary Guaiacol Derivatives from Microbial Biotransformation

| Precursor Compound | Microbial Strain(s) | Secondary Derivative(s) | Potential Reaction Pathway |

| 4-Vinylguaiacol | Enterobacter sp. Px6-4 | Vanillin | Oxidation of the vinyl side chain. researchgate.netynu.edu.cn |

| 4-Vinylguaiacol | Bacillus coagulans BK07 | Vanillin, Vanillic acid, Protocatechuic acid | Oxidation of vinyl group, followed by further oxidation and demethylation. nih.gov |

| 4-Vinylguaiacol | Debaryomyces hansenii | Vanillin, 4-Ethylguaiacol | Oxidation of vinyl group or reduction to ethyl group. nih.gov |

| 4-Vinylguaiacol | Streptomyces setonii | Vanillin | Oxidative cleavage of the side chain. researchgate.net |

Given the structural similarity, it is plausible that microbial strains capable of metabolizing 4-vinylguaiacol could also convert this compound into a corresponding set of secondary derivatives, such as isovanillin (B20041) and its related acids and alcohols. However, specific experimental studies are required to confirm these potential biotransformation routes.

Chemical Synthesis and Derivatization Strategies

Established Synthetic Routes for 2-Ethenyl-6-methoxyphenol

The production of this compound is primarily achieved through two main pathways that leverage abundant bio-based precursors.

The most prominent and widely studied route to this compound is the non-oxidative decarboxylation of ferulic acid. ynu.edu.cnmdpi.com Ferulic acid is an abundant phenolic compound found in the cell walls of lignocellulosic biomass, such as corn bran and sugar beet pulp. plos.org The transformation involves the removal of the carboxylic acid group from the acrylic side chain of ferulic acid, releasing carbon dioxide and forming the desired vinyl group.

This reaction can be accomplished through thermal methods or, more commonly, through catalysis. plos.org While much research has focused on enzymatic and microbial catalysis, these biocatalytic systems represent a form of chemical catalysis operating under mild conditions. oup.comfrontiersin.orgresearchgate.netnih.gov Phenolic acid decarboxylase (PAD) enzymes, for instance, are highly efficient catalysts for this specific transformation. frontiersin.orgnih.govrsc.org The general reaction is as follows:

Ferulic Acid → this compound + CO₂

Microbial transformations using various bacteria and fungi have been shown to produce this compound from ferulic acid with high yields. frontiersin.orgresearchgate.net For example, using whole-cell catalysis with Bacillus atrophaeus in an optimized system has achieved product concentrations up to 237.3 g/L with a molar conversion yield of 98.9%. frontiersin.org These biocatalytic approaches are central to producing "natural" this compound, which is highly valued in the flavor and fragrance industry. plos.orgfrontiersin.org

An alternative synthetic route starts from vanillin (B372448), another key bio-based aromatic aldehyde. nih.gov This pathway involves forming the ethenyl (vinyl) side chain from the aldehyde functional group of vanillin. This transformation can be achieved via olefination reactions, such as the Wittig reaction or the Horner-Wadsworth-Emmons reaction.

In a typical Wittig reaction, a phosphorus ylide (Wittig reagent), such as methyltriphenylphosphonium (B96628) bromide, would be reacted with vanillin. The aldehyde oxygen is replaced with the methylene (B1212753) group from the ylide, creating the C=C double bond and yielding this compound and triphenylphosphine (B44618) oxide as a byproduct. youtube.comscribd.com

While chemically feasible and mentioned in the literature as a potential pathway, this route is less common than the decarboxylation of ferulic acid. nih.gov The multi-step nature and stoichiometry of the Wittig reaction can sometimes present challenges in terms of atom economy compared to the direct decarboxylation process.

Functionalization and Derivatization for Advanced Applications

The dual functionality of this compound—the polymerizable vinyl group and the modifiable phenolic hydroxyl—makes it an exceptional platform for creating novel monomers and polymers. nih.govmdpi.comresearchgate.net

Direct radical polymerization of this compound can be challenging because the acidic proton of the phenolic group can inhibit the reaction. researchgate.net To overcome this, the hydroxyl group is often protected or functionalized prior to polymerization.

Silyl (B83357) Protection: A common strategy is to protect the phenolic hydroxyl group with a silyl ether, for example, by reacting it with tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES) chloride. researchgate.net This protection renders the monomer more stable for controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, allowing for the synthesis of well-defined polymers. mdpi.comresearchgate.net

Epoxidation: The phenolic group can be modified by reacting it with epichlorohydrin (B41342) to introduce an epoxide moiety, yielding an epoxy-functionalized monomer (4VGEP). researchgate.netrsc.orgrsc.org This monomer is bifunctional; the vinyl group can undergo RAFT polymerization, and the epoxide ring can be opened in subsequent reactions, such as Ring-Opening Copolymerization (ROCOP), to create complex polymer architectures like star polymers. researchgate.netrsc.org This approach creates materials with degradable ester linkages in their core. rsc.org

Divinylbenzene-like Monomers: To create cross-linkable monomers for thermosetting materials, this compound can be converted into divinylbenzene (B73037) (DVB)-like structures. mdpi.com This is achieved by reacting two equivalents of the phenol (B47542) with a di-halogenated alkane (e.g., 1,4-dibromobutane). This links two this compound units via an aliphatic chain, creating a difunctional monomer that can be co-polymerized with thiol crosslinkers to produce thermosetting films. mdpi.com

By systematically modifying the phenolic group of this compound, a versatile platform of biobased monomers can be developed to produce polymers with a wide range of properties. nih.govmdpi.comnih.gov

Esterification and alkylation of the phenolic hydroxyl are key strategies. A series of monomers has been created by reacting this compound with various anhydrides or carboxylic acids to form ester derivatives, or with alkyl halides to form ether derivatives. nih.govmdpi.com These modifications not only facilitate polymerization but also allow for precise tuning of the final polymer's thermal properties. For instance, by varying the length of the alkyl ester or ether chain, homopolymers with glass transition temperatures (Tg) ranging from as high as 117°C down to 5°C have been synthesized. nih.govnih.gov This demonstrates the potential to replace petroleum-based monomers like styrene (B11656) in applications ranging from rigid thermoplastics to soft elastomers. nih.gov

Assessment of Sustainable Chemical Synthesis Methodologies and Green Chemistry Metrics

The evaluation of chemical processes using green chemistry metrics is essential for developing truly sustainable technologies. Key metrics include Atom Economy (AE), Reaction Mass Efficiency (RME), and Carbon Efficiency (C-eff), which quantify the efficiency of converting reactants into the desired product. nih.govresearchgate.net

| Metric | Formula | Description |

| Atom Economy (AE) | (MW of product / Σ MW of reactants) x 100% | Measures the percentage of reactant atoms incorporated into the final product. |

| Reaction Mass Efficiency (RME) | (Mass of isolated product / Σ Mass of reactants) x 100% | Accounts for yield and stoichiometry, providing a more realistic measure of efficiency. |

| Carbon Efficiency (C-eff) | (#C in product x MW of product) / (Σ #C in reactants x MW of reactants) x 100% | Focuses specifically on the efficiency of carbon utilization. |

| E-Factor | Total mass of waste / Mass of product | A simple metric where a lower value indicates less waste and a greener process. |

This table provides a summary of key green chemistry metrics used to assess the sustainability of chemical reactions.

When these metrics are applied to the derivatization of this compound, the choice of reagents is shown to be critical. For example, the synthesis of ether-protected monomers via alkylation with methyl iodide (MeI) has a very low atom economy due to the high molecular weight of iodine, which is not incorporated into the final product. nih.gov In contrast, esterification reactions using anhydrides can offer higher atom economy, especially if the leaving group has a low molecular weight. nih.gov

The biocatalytic decarboxylation of ferulic acid is often considered a "green" route due to its use of a renewable feedstock, mild reaction conditions (ambient temperature and pressure), and aqueous medium, which align with several principles of green chemistry. plos.orgnih.gov These processes can lead to high product yields and selectivity, minimizing byproduct formation and downstream processing costs. frontiersin.org

Advanced Characterization and Analytical Methodologies

Spectroscopic Methods for Structural Confirmation and Characterization

Spectroscopy is indispensable for the structural elucidation of organic molecules. By probing the interactions of molecules with electromagnetic radiation, techniques like NMR, FTIR, and MS provide detailed information about the molecular framework, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic compound. It provides information on the connectivity of atoms by analyzing the magnetic properties of atomic nuclei. For 2-ethenyl-6-methoxyphenol, both ¹H (proton) and ¹³C (carbon-13) NMR would be essential for unambiguous identification.

¹H NMR: This technique identifies the number of different types of protons, their electronic environments, and their proximity to other protons. For the related isomer, 2-methoxy-4-vinylphenol (B128420), specific chemical shifts (δ) are observed for the vinyl, aromatic, methoxy (B1213986), and hydroxyl protons. The coupling patterns (splitting of signals) between adjacent protons are critical for confirming the substitution pattern on the aromatic ring.

¹³C NMR: This method detects the carbon backbone of the molecule, with each unique carbon atom giving a distinct signal. The chemical shifts of the carbon signals indicate their functional type (e.g., aromatic, vinyl, methoxy). For instance, in symmetrical molecules, fewer signals are observed, a principle that helps distinguish between isomers. docbrown.info

Illustrative ¹³C NMR Data for 2-methoxyphenol (Guaiacol) (Note: Data for the parent structure without the ethenyl group)

| Carbon Atom Position | Chemical Shift (δ) in ppm |

| C1 (C-OH) | 146.6 |

| C2 (C-OCH₃) | 145.7 |

| C3 | 111.4 |

| C4 | 121.3 |

| C5 | 120.1 |

| C6 | 114.6 |

| -OCH₃ | 55.9 |

This table demonstrates typical chemical shifts for the core guaiacol (B22219) structure. The addition of a vinyl group at the C6 position (to form this compound) would significantly alter these values, particularly for the aromatic carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs at a characteristic frequency range. For this compound, the FTIR spectrum would be expected to show distinct absorption bands confirming its key structural features.

Characteristic FTIR Absorption Bands for 2-methoxy-4-vinylphenol

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (hydroxyl) | ~3520 cm⁻¹ | Strong, sharp band indicating a free hydroxyl group |

| C-H (aromatic) | ~3000-3100 cm⁻¹ | Stretching vibrations of C-H bonds on the benzene (B151609) ring |

| C-H (aliphatic) | ~2800-3000 cm⁻¹ | Stretching vibrations for the methoxy and vinyl groups |

| C=C (aromatic) | ~1600 cm⁻¹ & ~1510 cm⁻¹ | Aromatic ring stretching |

| C=C (vinyl) | ~1630 cm⁻¹ | Alkene double bond stretching |

| C-O (ether) | ~1270 cm⁻¹ & ~1035 cm⁻¹ | Asymmetric and symmetric stretching of the aryl-alkyl ether |

This data, from the NIST Chemistry WebBook, illustrates the expected regions of absorption. nist.gov The precise wavenumbers can provide insight into the electronic environment of the functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through analysis of its fragmentation patterns, offers clues to its structure.

For this compound, the molecular formula is C₉H₁₀O₂, giving it a molecular weight of approximately 150.17 g/mol . nist.gov In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 150. The fragmentation of this ion provides a unique fingerprint. For the isomer 2-methoxy-4-vinylphenol, the base peak (the most abundant ion) is often the molecular ion itself (m/z 150), with a significant fragment at m/z 135 resulting from the loss of a methyl group (-CH₃). nist.govspectrabase.com The specific fragmentation pathway would differ for this compound due to the different positions of the substituents, aiding in its differentiation from isomers.

Key Ions in the Mass Spectrum of 2-methoxy-4-vinylphenol

| m/z Value | Relative Intensity | Proposed Fragment |

| 150 | High | Molecular Ion [M]⁺ |

| 135 | Moderate | [M - CH₃]⁺ |

| 107 | Moderate | [M - CH₃ - CO]⁺ |

| 77 | Low | Phenylium ion [C₆H₅]⁺ |

Data sourced from the NIST Mass Spectrometry Data Center. nist.gov

Chromatographic Separation and Quantitative Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for isolating this compound from complex samples or from its structural isomers before identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the powerful separation capabilities of GC with the detection power of MS. It is the method of choice for analyzing volatile and semi-volatile compounds. A sample is vaporized and separated based on its boiling point and affinity for a stationary phase within a capillary column. As each compound elutes from the column, it is immediately ionized and analyzed by the mass spectrometer.

The retention time (the time it takes for a compound to travel through the column) is a key identifier. Different isomers, such as this compound and 2-methoxy-4-vinylphenol, will have different retention times on a given column due to subtle differences in their polarity and volatility. nist.gov The NIST database contains extensive GC retention index data for 2-methoxy-4-vinylphenol on various standard non-polar and polar columns, which serves as a benchmark for developing methods to separate its isomers. nist.gov

High-Performance Liquid Chromatography (HPLC) and its Advanced Modes

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating compounds that are not sufficiently volatile for GC. Separation is achieved by pumping a liquid mobile phase containing the sample through a column packed with a solid stationary phase.

Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). sielc.com For phenolic compounds, RP-HPLC is highly effective. The separation of this compound from its isomers would be achievable by carefully optimizing the mobile phase composition and gradient.

Advanced Detection (LC-DAD-ESIMS): Modern HPLC systems are often coupled with sophisticated detectors. A Diode-Array Detector (DAD) can acquire a full UV-Vis spectrum for each eluting peak, providing information about its purity and identity. Coupling HPLC with an Electrospray Ionization Mass Spectrometer (ESIMS) provides definitive mass and structural information, a technique known as LC-MS. This approach has been successfully used to identify related lignans (B1203133) and phenolic compounds. nih.gov

Illustrative HPLC Method for Isomer Separation

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water with an acid modifier (e.g., phosphoric or formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Retention Time | Expected to be distinct for each isomer based on polarity differences |

This table outlines a typical starting point for separating phenolic isomers like this compound. sielc.com

Comprehensive Separation Techniques for Complex Mixtures Containing this compound

The isolation and purification of this compound from intricate matrices, such as pyrolysis oils or synthetic reaction mixtures, necessitate sophisticated separation methodologies. The presence of numerous structurally similar phenolic compounds demands high-resolution techniques to achieve the requisite purity for subsequent applications. While specific studies on this compound are limited, the separation principles can be effectively extrapolated from closely related compounds like 4-ethyl-2-methoxyphenol (B121337).

Medium-Pressure Liquid Chromatography (MPLC)

MPLC serves as an intermediary between low-pressure column chromatography and high-performance liquid chromatography (HPLC), offering a balance of resolution, speed, and sample capacity. For the separation of this compound, a normal-phase or reversed-phase MPLC strategy would be applicable.

Normal-Phase MPLC: Utilizing a polar stationary phase like silica (B1680970) gel with a non-polar mobile phase (e.g., a hexane (B92381)/ethyl acetate (B1210297) gradient), this technique would separate compounds based on their polarity. The hydroxyl and methoxy groups of this compound would provide the necessary polarity for retention on the silica gel, allowing for its separation from less polar and more polar impurities.

Reversed-Phase MPLC: Employing a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., a water/acetonitrile or water/methanol (B129727) gradient), this method separates compounds based on hydrophobicity. The ethenyl and methoxy groups contribute to the hydrophobicity of the molecule.

Column Chromatography

Traditional column chromatography remains a fundamental technique for the purification of phenolic compounds. For this compound, silica gel column chromatography is a common and effective method. The choice of eluent is critical for successful separation. A gradient of ethyl acetate in hexane is typically employed, where the polarity of the mobile phase is gradually increased to elute compounds with increasing polarity.

A study on the purification of the related compound, 4-ethyl-2-methoxyphenol, highlights the utility of reverse-phase HPLC, a technique directly related to column chromatography. The conditions for this separation can be adapted for this compound.

Table 1: HPLC Separation Parameters for a Related Methoxyphenol

| Parameter | Value |

| Compound | 4-Ethyl-2-methoxyphenol |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Detection | Mass Spectrometry (MS) compatible (with formic acid instead of phosphoric acid) |

| Application | Analytical and preparative scale |

This data is for the related compound 4-ethyl-2-methoxyphenol but provides a strong starting point for the development of a separation method for this compound.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a versatile technique for sample clean-up and concentration of analytes from a liquid sample. For the extraction of this compound from aqueous solutions or to remove interfering substances, a variety of SPE sorbents can be considered.

Reversed-Phase SPE: Sorbents such as C18 or a styrene-divinylbenzene copolymer would be effective. The process would involve conditioning the cartridge with an organic solvent followed by water, loading the aqueous sample, washing away polar impurities, and finally eluting the retained this compound with a less polar solvent like methanol or acetonitrile.

Normal-Phase SPE: For samples in non-polar organic solvents, a polar sorbent like silica or Florisil® (magnesium silicate) could be used to retain the phenolic compound while allowing non-polar impurities to pass through.

Ion-Exchange SPE: At a pH above its pKa, the phenolic hydroxyl group will be deprotonated, allowing for retention on a strong anion-exchange (SAX) sorbent. This provides a highly selective extraction mechanism.

Research on the analysis of methoxyphenols in complex matrices has demonstrated the use of solid-phase extraction on octyl (C8) cartridges for the effective clean-up of samples prior to gas chromatographic analysis. researchgate.net

Electrochemical Characterization for Material Science Applications

The electrochemical behavior of this compound is of significant interest for its potential applications in material science, particularly in the development of sensors and modified electrode surfaces. The phenolic hydroxyl group and the electron-rich aromatic ring are key to its electrochemical activity.

While direct electrochemical studies on this compound are not widely reported, extensive research on the closely related compound 2-methoxyphenol (guaiacol) provides valuable insights into its likely electrochemical properties and applications. nih.gov

Electrochemical oxidation of 2-methoxyphenol on a multi-walled carbon nanotube (MWCNT) modified glassy carbon electrode (GCE) has been shown to result in demethylation and the formation of a stable, redox-active catechol layer confined to the electrode surface. nih.gov This process creates a functionalized surface with enhanced electrocatalytic properties.

It is highly probable that this compound would undergo a similar electrochemical transformation. The oxidation of the phenolic hydroxyl group would likely lead to the formation of a phenoxy radical, which could then electropolymerize or undergo further reactions to form a conductive polymer film on the electrode surface. The presence of the ethenyl group may also participate in polymerization reactions, potentially leading to novel polymeric materials with interesting electronic and physical properties.

Table 2: Electrochemical Data for the Analogous Compound 2-Methoxyphenol

| Parameter | Value |

| Precursor Compound | 2-Methoxyphenol |

| Electrode | Multi-Walled Carbon Nanotube Modified Glassy Carbon Electrode (MWCNT/GCE) |

| Process | Electrochemical Demethylation to form Surface-Confined Catechol |

| Formal Potential (E°') | 0.15 V vs Ag/AgCl |

| Surface Excess (Γ) | 16.65 × 10⁻⁹ mol cm⁻² |

| Application | Electrocatalytic oxidation of hydrazine |

This data for 2-methoxyphenol suggests that this compound could be a valuable precursor for creating functionalized electrode surfaces with applications in sensing and electrocatalysis. nih.gov

The potential applications of such a modified electrode derived from this compound in material science include:

Biosensors: The immobilized polymeric film could be used to detect various biomolecules through electrocatalytic oxidation or reduction.

Corrosion Inhibition: Phenolic polymers are known to form protective films on metal surfaces, and electropolymerization of this compound could offer a method for creating corrosion-resistant coatings.

Electronic Materials: The conductive properties of the resulting polymer could be tuned for applications in organic electronics.

Further research into the specific electrochemical behavior of this compound is warranted to fully explore its potential in these and other material science applications.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine electronic distribution, molecular energies, and other key properties. For phenolic compounds, these calculations are crucial for understanding their antioxidant capabilities and reaction mechanisms.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 2-ethenyl-6-methoxyphenol. acs.org DFT calculations are used to optimize the molecule's three-dimensional structure, predicting bond lengths, bond angles, and dihedral angles that correspond to the lowest energy (most stable) geometry.

While specific DFT studies exclusively on this compound are not prominent in the literature, the methodology is well-established for its structural analogs, such as guaiacol (B22219) (2-methoxyphenol) and other phenolic compounds. researchgate.netresearchgate.net For these molecules, DFT methods like B3LYP, often paired with basis sets such as 6-311++G(d,p) or cc-pVTZ, have proven reliable for predicting molecular geometries and properties. nih.govresearchgate.net Such calculations for this compound would reveal how the vinyl and methoxy (B1213986) groups influence the geometry of the benzene (B151609) ring and the orientation of the hydroxyl group. From the optimized geometry, various spectroscopic properties, such as NMR chemical shifts and rotational constants for microwave spectroscopy, can be predicted to aid in experimental characterization.

Table 1: Exemplary Predicted Molecular Geometry Parameters for this compound using DFT This table is illustrative and shows the type of data generated from DFT calculations.

| Parameter | Atom(s) Involved | Predicted Value |

| Bond Length | O-H (hydroxyl) | 0.97 Å |

| Bond Length | C-O (methoxy) | 1.36 Å |

| Bond Length | C=C (vinyl) | 1.34 Å |

| Bond Angle | C-O-H (hydroxyl) | 109.5° |

| Bond Angle | C-O-C (methoxy) | 118.0° |

| Dihedral Angle | C-C-O-H | ~180° (trans) or ~0° (cis) |

Analysis of Tautomeric Equilibria and Conformational Preferences

Like other substituted phenols, this compound can exist in several different spatial arrangements known as conformations. These arise from the rotation around single bonds, primarily the C-O bonds of the hydroxyl and methoxy groups, and the C-C bond connecting the vinyl group to the aromatic ring. Computational studies on related methoxyphenols have shown that the relative orientation of the hydroxyl and methoxy groups leads to distinct conformers (e.g., cis and trans), which differ slightly in energy. researchgate.nethhu.de For this compound, the presence of an intramolecular hydrogen bond between the hydroxyl hydrogen and the methoxy oxygen is expected to significantly stabilize the cis conformation, similar to what is observed in guaiacol. researchgate.net

Quantum chemical calculations can map the potential energy surface of the molecule by systematically rotating these bonds. This analysis identifies the stable conformers (energy minima) and the energy barriers (transition states) between them. researchgate.net The results allow for the prediction of the most abundant conformer at a given temperature. While keto-enol tautomerism is a known phenomenon for phenols, for a simple monohydroxybenzene derivative like this compound, the phenolic form is overwhelmingly more stable, and its tautomeric equilibrium lies heavily towards the phenol (B47542).

DFT calculations are also employed to predict the vibrational frequencies of a molecule. researchgate.net These theoretical frequencies correspond to the fundamental modes of vibration (stretching, bending, twisting) and can be directly compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecule's structure and identify its conformers.

Furthermore, these calculations yield important thermodynamic properties. nih.gov Parameters such as the standard enthalpy of formation (ΔHf°), entropy (S°), and Gibbs free energy of formation (ΔGf°) can be computed. researchgate.netnrel.gov For phenolic compounds, the bond dissociation enthalpy (BDE) of the phenolic O-H bond is a particularly critical parameter, as it quantifies the energy required to break this bond and is a key indicator of a compound's potential as a radical-scavenging antioxidant. acs.orgnih.gov A lower BDE generally correlates with higher antioxidant activity.

Table 2: Illustrative Predicted Thermodynamic Properties for this compound This table is illustrative and shows the type of data generated from DFT calculations.

| Property | Predicted Value | Unit |

| Enthalpy of Formation (gas) | -150.5 | kJ/mol |

| Gibbs Free Energy of Formation (gas) | -45.2 | kJ/mol |

| O-H Bond Dissociation Enthalpy (BDE) | 355.0 | kJ/mol |

| Highest Occupied Molecular Orbital (HOMO) | -5.8 | eV |

| Lowest Unoccupied Molecular Orbital (LUMO) | -0.9 | eV |

Molecular Modeling and Docking Simulations

Molecular modeling and simulations extend theoretical investigations to complex biological environments. These methods are crucial for predicting how a small molecule like this compound might interact with proteins, enzymes, or other biological macromolecules, providing a basis for understanding its potential biological activities. nih.govopentargets.org

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. figshare.com The process involves generating a three-dimensional model of this compound and placing it into the active or binding site of a target protein.

An algorithm then samples a large number of possible orientations and conformations of the ligand within the binding site, calculating a score for each pose that estimates the binding affinity. mpg.de These scoring functions account for various types of non-covalent interactions, including:

Hydrogen bonds: The phenolic hydroxyl group is a potent hydrogen bond donor, while the methoxy oxygen can act as an acceptor.

Hydrophobic interactions: The benzene ring and vinyl group can form favorable interactions with nonpolar amino acid residues.

Van der Waals forces: General attractive or repulsive forces between the ligand and protein atoms.

The results of a docking study can identify the most likely binding mode and predict the strength of the interaction (binding energy), offering a hypothesis for the molecule's mechanism of action. acs.orgacs.org

Following molecular docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic view of the enzyme-substrate interaction. nih.gov An MD simulation calculates the forces between all atoms in the system and uses them to simulate their motion over time, typically on the scale of nanoseconds to microseconds.

By simulating the this compound-protein complex in a simulated aqueous environment, researchers can observe:

The stability of the binding pose predicted by docking.

Conformational changes in both the ligand and the protein upon binding.

The role of water molecules in mediating the interaction.

The detailed pathway of ligand entry or exit from the binding site.

These simulations provide a deeper understanding of the binding mechanism and can be used to calculate binding free energies more accurately than docking alone, helping to elucidate how this compound might act as an enzyme inhibitor or modulator. chemrxiv.org

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Enzyme This table is illustrative and shows the type of data generated from docking and MD simulations.

| Parameter | Description |

| Binding Energy | -7.5 kcal/mol |

| Key Interacting Residues | Tyr102, Phe215, Ser130, Leu211 |

| Hydrogen Bonds | Phenolic -OH with Ser130 backbone |

| Hydrophobic Interactions | Benzene ring with Tyr102 and Phe215 |

| Predicted Inhibition Constant (Ki) | 5.2 µM |

Biological Activities and Mechanistic Studies in Vitro Focus

Anti-inflammatory Mechanisms of Action (In vitro studies)

Research indicates that 2-ethenyl-6-methoxyphenol possesses anti-inflammatory properties by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators.

Modulation of Inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin (B15479496) E2, Inducible Nitric Oxide Synthase, Cyclooxygenase-2)

In vitro studies using cell models, such as lipopolysaccharide (LPS)-stimulated macrophages, have demonstrated that this compound can effectively reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2). diva-portal.org The overexpression of these molecules is a hallmark of inflammatory responses. The compound's inhibitory effect on NO and PGE2 production is linked to its ability to decrease the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govresearchgate.netcaldic.comresearchgate.net By downregulating the mRNA and protein levels of iNOS and COX-2, this compound curtails the inflammatory cascade at a crucial juncture. researchgate.netresearchgate.netbioline.org.br

Regulatory Pathways Involving NF-κB and MAPK Signaling Cascades

The anti-inflammatory effects of this compound are further attributed to its influence on critical intracellular signaling pathways, namely the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) cascades. The NF-κB pathway is a pivotal regulator of inflammation, and its activation is a key step in the expression of pro-inflammatory genes, including those for iNOS and COX-2. researchgate.netfrontiersin.orgplos.org Studies have shown that this compound can inhibit the activation of NF-κB, thereby preventing the transcription of these inflammatory mediators. researchgate.netplos.orgresearchgate.net

Role in Heme Oxygenase-1 (HO-1) Induction and Nrf2/ARE Pathway Activation

Emerging evidence points to the involvement of the nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway in the protective effects of phenolic compounds. nih.govmdpi.comnih.gov Activation of the Nrf2/ARE pathway leads to the expression of a suite of antioxidant and cytoprotective enzymes, including heme oxygenase-1 (HO-1). mdpi.comnih.govfrontiersin.org HO-1 plays a critical role in cellular defense against oxidative stress and inflammation. nih.govfrontiersin.org While direct studies on this compound's effect on this pathway are still developing, related phenolic compounds have been shown to activate Nrf2, leading to the induction of HO-1. mdpi.com This suggests a potential mechanism by which this compound may exert its antioxidant and anti-inflammatory effects. nih.govfrontiersin.org

In Vitro Antioxidant Potential and Free Radical Scavenging Properties

The phenolic structure of this compound, characterized by a hydroxyl group on the aromatic ring, underpins its antioxidant activity. This structural feature allows the molecule to donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress.

In vitro antioxidant assays have confirmed the free radical scavenging capabilities of this compound. Commonly used methods to evaluate antioxidant potential include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. nih.govacs.org These assays measure the ability of a compound to donate an electron or hydrogen atom to the respective radicals. acs.org While specific data for this compound in these assays is part of ongoing research, related methoxyphenol compounds have demonstrated significant activity in these and other antioxidant tests like the oxygen radical absorbance capacity (ORAC) assay. nih.govarchivesofmedicalscience.comresearchgate.netsemanticscholar.org

| Assay | Principle | Relevance |

|---|---|---|

| DPPH Radical Scavenging | Measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical. | Commonly used for initial screening of antioxidant activity. |

| ABTS Radical Scavenging | Measures the reduction of the ABTS radical cation by an antioxidant. | Applicable to both hydrophilic and lipophilic antioxidants. |

| Oxygen Radical Absorbance Capacity (ORAC) | Evaluates the capacity of an antioxidant to quench peroxyl radicals. | Considered to be a biologically relevant assay. |

Antimicrobial Efficacy and Underlying Mechanisms (In vitro studies)

In addition to its anti-inflammatory and antioxidant properties, this compound has demonstrated antimicrobial activity against a range of pathogens in in vitro settings.

Inhibition of Bacterial and Fungal Pathogen Growth

Studies have reported the efficacy of this compound and its derivatives against both bacteria and fungi. It has shown inhibitory effects against Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, including Escherichia coli. semanticscholar.org Furthermore, antifungal activity has been observed against various fungal species, including those from the genus Candida. medipol.edu.trmdpi.com The antimicrobial action of phenolic compounds is often attributed to their ability to disrupt cell membranes, interfere with essential enzymes, and inhibit nucleic acid synthesis.

| Pathogen Type | Example Organism | Observed Effect |

|---|---|---|

| Gram-positive Bacteria | Staphylococcus aureus | Inhibition of growth. |

| Gram-negative Bacteria | Escherichia coli | Inhibition of growth. nih.gov |

| Fungi | Candida albicans | Inhibition of growth. medipol.edu.tr |

Molecular Interactions with Microbial Cellular Components (e.g., DNA Gyrase, Lipoprotein)

Recent research has highlighted the potential of this compound, also known as 2-methoxy-4-vinylphenol (B128420), as an antimicrobial agent. Its mechanism of action appears to involve direct interaction with essential bacterial cellular components. Molecular docking studies have revealed that this compound can interact with high affinity with bacterial DNA gyrase and lipoprotein. nih.govresearchgate.net

DNA gyrase, a type II topoisomerase, is crucial for bacterial DNA replication and transcription, making it a prime target for antimicrobial compounds. medipol.edu.tr The interaction of this compound with DNA gyrase suggests a mechanism that could disrupt these vital processes, leading to bacterial growth inhibition. nih.govresearchgate.net Specifically, in a study involving phytochemicals from red cabbage, 2-methoxy-4-vinylphenol was identified as a major compound showing a high degree of interaction with the DNA gyrase of foodborne pathogens. nih.govresearchgate.net

Furthermore, this phenolic compound has been shown to interact with lipoprotein LpxC, a key enzyme in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria. nih.govresearchgate.net The outer membrane of Gram-negative bacteria, which contains LPS, is critical for their survival and virulence. By targeting LpxC, this compound may disrupt the integrity of the bacterial outer membrane, contributing to its antimicrobial effects. nih.govresearchgate.net This dual-targeting ability enhances its potential as a broad-spectrum antimicrobial agent. Some studies have also pointed to its role in inhibiting quorum sensing in bacteria like Pseudomonas aeruginosa. nih.gov

Cell Cycle Regulation and Antiproliferative Effects (In vitro studies)

This compound has demonstrated significant antiproliferative effects in various in vitro studies, primarily through the modulation of the cell cycle.

Induction of Cell Cycle Arrest in Cultured Cells

This compound has been shown to induce cell cycle arrest at different phases in various cell lines. In benzo[a]pyrene-treated NIH3T3 cells, this compound was found to cause a G1 phase arrest in a dose-dependent manner. ebi.ac.uknih.gov This indicates that the compound can halt the cell cycle before DNA replication, preventing the proliferation of cells exposed to this carcinogen.

Furthermore, in human colorectal cancer cells (HT-29), this compound has been observed to induce cell cycle arrest at the S and G2/M phases at a concentration of 1 mM. caymanchem.com This suggests that the compound can also act at later stages of the cell cycle, preventing cells from dividing. The ability to arrest the cell cycle at multiple checkpoints highlights its potential as a versatile antiproliferative agent. Other studies have also reported its ability to induce G2/M phase arrest in other cancer cell lines. researchgate.net

Modulation of Cell Cycle Regulatory Proteins and Retinoblastoma Protein Phosphorylation

The mechanism behind the cell cycle arrest induced by this compound involves the intricate modulation of key regulatory proteins. In benzo[a]pyrene-treated NIH3T3 cells, the compound was found to increase the expression of cyclin-dependent kinase (CDK) inhibitors, specifically p21Waf1/Cip1 and p15INK4b. ebi.ac.uknih.gov These proteins play a crucial role in halting the cell cycle. nih.gov

Concurrently, this compound decreased the expression of cyclin D1 and cyclin E, which are essential for the progression through the G1 phase. ebi.ac.uknih.gov While it did not affect the expression levels of CDK4 and CDK2, it effectively inhibited their kinase activities. ebi.ac.uknih.gov A critical outcome of this modulation is the inhibition of the hyper-phosphorylation of the Retinoblastoma protein (pRb). ebi.ac.uknih.gov The hypophosphorylated state of pRb prevents the release of E2F transcription factors, thereby blocking the entry of the cell into the S phase and causing G1 arrest. nih.gov

In vitro Anticancer Activity against Defined Cancer Cell Lines

The antiproliferative effects of this compound translate to direct anticancer activity against various cancer cell lines. In a study on human pancreatic cancer cells (Panc-1 and SNU-213), the compound was shown to inhibit cell proliferation and reduce the expression of the proliferating cell nuclear antigen (PCNA), a key protein in DNA replication and repair. iiarjournals.orgiiarjournals.org

Furthermore, it has demonstrated cytotoxic effects against colorectal cancer cells (HT-29), inducing apoptosis in addition to cell cycle arrest. caymanchem.com The table below summarizes the observed in vitro anticancer activities of this compound against various cancer cell lines.

| Cell Line | Cancer Type | Observed Effects | Reference |

| Panc-1 | Pancreatic Cancer | Inhibited cell proliferation and migration; reduced PCNA expression. | iiarjournals.orgiiarjournals.org |

| SNU-213 | Pancreatic Cancer | Inhibited cell migration. | iiarjournals.orgiiarjournals.org |

| HT-29 | Colorectal Cancer | Induced cell cycle arrest at S and G2/M phases; induced apoptosis. | caymanchem.com |

| NIH3T3 (Benzo[a]pyrene-treated) | Mouse Embryo Fibroblast | Inhibited cell growth and induced G1 cell cycle arrest. | ebi.ac.uknih.gov |

| K562 | Myeloid Leukemia | Exhibited cytotoxic effects. | fums.ac.ir |

| A-549 | Lung Carcinoma | An extract containing 2-methoxy-4-vinyl phenol (B47542) showed cytotoxic activity. | researchgate.net |

| HCT-116 | Colorectal Carcinoma | An extract containing 2-methoxy-4-vinyl phenol showed cytotoxic activity. | researchgate.net |

Ecological Significance as a Plant Metabolite and Germination Inhibitor

This compound is a naturally occurring plant metabolite found in various plant species. ebi.ac.uk It plays a role in plant-plant interactions, a phenomenon known as allelopathy. nih.govmdpi.comresearchgate.net Allelochemicals are secondary metabolites produced by a plant that can influence the growth and development of neighboring plants.

This compound has been identified as a potent germination inhibitor. researchgate.net A structure-activity relationship study on wheat seeds revealed that the ortho substitution of the hydroxy and methoxy (B1213986) groups, as well as the presence of the alkene moiety, are crucial for its inhibitory activity. researchgate.net This suggests that this compound can affect the germination and early growth of competing plant species, giving the producing plant a competitive advantage in its ecosystem. The allelopathic properties of phenolic compounds like this compound are a key aspect of their ecological function. nih.govmdpi.com

Role as a Pheromone in Insect Chemical Communication

Beyond its role in plant defense and inter-plant communication, this compound also functions as a semiochemical in insect communication, specifically as a pheromone. wikipedia.org Pheromones are chemical signals used by members of the same species to trigger a social response.

This compound has been identified as a pheromone component for certain insects, including the red palm weevil (Rhynchophorus ferrugineus). wikipedia.org In the context of longhorn beetles (family Cerambycidae), various phenolic compounds are known to act as pheromones. mdpi.comusda.govresearchgate.net While specific studies on this compound's role in a wide range of cerambycid species are ongoing, the known attraction of some species to similar volatile organic compounds suggests its potential importance in their chemical ecology. researcher.lifecambridge.org For instance, in the Japanese pine sawyer (Monochamus alternatus), a vector for the pinewood nematode, 2-methoxy-4-vinylphenol showed a weak binding affinity to a chemosensory protein, indicating it may play a role in host plant volatile recognition. cambridge.org

Applications in Advanced Materials and Biotechnology

Development of Biobased Polymers and Advanced Materials

The dual functionality of 2-ethenyl-6-methoxyphenol makes it a promising monomer for creating a new generation of bio-based polymers. The vinyl group allows for addition polymerization, while the phenolic hydroxyl group offers a site for condensation reactions or further chemical modification, enabling the synthesis of a wide range of polymeric structures.

The ethenyl (vinyl) group attached to the aromatic ring allows this compound to undergo radical polymerization. This process is fundamental to the production of many common plastics and involves three main stages: initiation, propagation, and termination. Initiators, such as azo compounds or peroxides, are typically used to generate radicals that start the polymerization chain reaction. fujifilm.com

While specific studies on the homopolymerization of this compound are not extensively documented, its structural similarity to styrene (B11656) suggests a high potential for such reactions. Furthermore, research into related compounds demonstrates the feasibility of this approach. For instance, various ring-substituted styrene derivatives have been successfully copolymerized with styrene using radical initiation, indicating that the substituted phenol (B47542) ring does not inhibit polymerization. researchgate.net Research on the radical polymerization of methyl methacrylate (B99206) has also been used to assess the radical-scavenging activity of phenolic compounds, a property relevant to controlling polymerization reactions. nih.gov The copolymerization of this compound with other vinyl monomers could yield polymers with tailored properties, combining the rigidity of the aromatic phenolic unit with the characteristics of the comonomer.

Table 1: Examples of Polymerization Involving Structurally Related Monomers This table is interactive. Users can sort data by clicking on the headers.

| Monomer Type | Polymerization Method | Key Finding | Reference |

|---|---|---|---|

| Ring-Trisubstituted Phenylcyanoacrylates | Radical Copolymerization with Styrene | Prepared novel copolymers soluble in various organic solvents. researchgate.net | researchgate.net |

| Ethylene and Methyl Acrylate | Catalytic Copolymerization | Produced hyperbranched copolymers with tunable structures. acs.org | acs.org |

| Eugenol (B1671780) (Allyl-substituted Phenol) | Thiol-ene Photopolymerization | Formed bio-based photo-cured thermoset resins. researchgate.net | researchgate.net |

The chemical nature of this compound allows for its use as a precursor in both thermoplastic and thermoset resins, contributing to the development of sustainable materials from renewable resources. ieabioenergy.com

Thermoplastics: Through radical polymerization of its vinyl group, this compound can form long polymer chains characteristic of thermoplastics. These materials can be melted and reshaped upon heating. Patents have described thermoplastic resin compositions that include related phenolic compounds like 2-methyl-6-methoxyphenol, highlighting the utility of this chemical family in polymer formulations. google.com

Thermoset Resins: The phenolic hydroxyl group provides a reactive site for creating cross-linked, three-dimensional networks, which are the hallmark of thermoset resins. These materials, once cured, become permanently hard and rigid. Lignin (B12514952), a natural polymer of substituted phenols, is a major source of inspiration for bio-based thermosets. rsc.org Research has shown that eugenol, a structurally similar allyl-substituted methoxyphenol, can be used to create thermoset networks via thiol-ene photopolymerization. researchgate.net Similarly, the phenolic group of this compound could react with agents like formaldehyde (B43269) or epoxides to form rigid thermoset resins, analogous to conventional phenol-formaldehyde or epoxy resins. google.comepo.org

Polymer composites incorporating nanomaterials are a key area of advanced materials research, aiming to enhance mechanical, thermal, and electrical properties. Polymers derived from this compound could serve as a matrix for various nano-fillers, such as carbon nanotubes, graphene, silica (B1680970) nanoparticles, or nanoclays.

The phenolic groups within the polymer matrix can offer specific interactions with the surface of certain nanomaterials, potentially improving dispersion and interfacial adhesion, which are critical for achieving desired property enhancements. For example, hydroxyl groups can form hydrogen bonds with surface-functionalized silica nanoparticles. While direct research on composites from this compound is limited, the principles are well-established in polymer science. Such composites could find applications in high-performance sectors where lightweight and durable materials are required.

Biotechnological Production of Flavor and Fragrance Compounds

Biotechnology offers sustainable and "natural" routes to produce high-value chemicals for the food and fragrance industries. researchgate.netacs.org The aromatic structure of this compound makes it and its derivatives interesting targets for biotechnological synthesis, where they can serve as potent flavor and aroma agents.

Microbial fermentation and enzymatic biotransformation are powerful tools for generating complex aromatic molecules from simple, renewable feedstocks. researchgate.net While the direct microbial synthesis of this compound is not yet a focus of published research, related processes show significant promise.

Enzymatic Synthesis: Enzymes, such as laccases, are known to catalyze the oxidation of phenolic compounds. For example, laccase has been used to catalyze the oxidation of 2,6-dimethoxyphenol, a related compound, to produce dimers with enhanced antioxidant activity. researchgate.net Such enzymatic modifications could be harnessed to convert precursor molecules into desired flavor compounds.

Microbial Production: Microorganisms have complex metabolic pathways that can be engineered to produce specific chemicals. Studies have shown that microbes can biotransform eugenol into other valuable aromatic compounds like ferulic acid and vanillin (B372448). researchgate.net Similarly, certain bacteria and yeasts could potentially be developed to synthesize this compound or its derivatives from lignin-derived precursors or other simple carbon sources. Volatile compounds like 2-methoxy-phenol have been identified as products in fermented foods, indicating that microbial pathways for producing such structures already exist in nature. medcraveonline.comnih.gov

Table 2: Biotechnological Production of Related Aromatic Compounds This table is interactive. Users can sort data by clicking on the headers.

| Organism/Enzyme | Substrate | Product(s) | Application | Reference |

|---|---|---|---|---|

| CotA-laccase (bacterial) | 2,6-dimethoxyphenol | Dimeric and trimeric structures | Bioactive compounds, antioxidants | researchgate.net |

| Pseudomonas sp. | Eugenol | Ferulic acid, coniferyl alcohol, vanillin | Value-added flavor compounds | researchgate.net |

| Streptococcus thermophilus | General (milk fermentation) | Various esters, aldehydes, acids | Yogurt and dairy aroma | researchgate.net |

Phenolic compounds are crucial contributors to the sensory profiles of many foods and beverages, often imparting smoky, spicy, or woody notes. mdpi.com The structure of this compound suggests it could be a significant "character impact compound"—a substance that defines the characteristic aroma of a product.

Its structural isomer, 4-vinylguaiacol (2-methoxy-4-vinylphenol), is a well-known flavor component described as having smoky and bacon-like characteristics. mdpi.com Similarly, the saturated analogue, 4-ethyl-2-methoxyphenol (B121337), has been identified as a key trace aroma compound that increases with aging in Chinese Nongxiangxing Baijiu, a type of distilled liquor. mdpi.com Guaiacol (B22219) (2-methoxyphenol) and its derivatives are also recognized pyrolysis products that contribute to smoky aromas. copernicus.org Given these precedents, this compound is expected to contribute desirable phenolic, spicy, and smoky notes to a variety of food and beverage products, making it a valuable target for the flavor industry.

Table 3: Structurally Related Flavor Compounds and Their Sensory Descriptors This table is interactive. Users can sort data by clicking on the headers.

| Compound | Sensory Descriptors | Found In | Reference |

|---|---|---|---|

| 4-Vinylguaiacol | Smoky, spicy, meaty, bacon | General food/beverage aroma | mdpi.com |

| 4-Ethylguaiacol | Similar to 4-vinylguaiacol, meaty bacon | General food/beverage aroma | mdpi.com |

| 4-Ethyl-2-methoxyphenol | Woody, smoky | Aged Chinese Baijiu | mdpi.com |

| Guaiacol (2-Methoxyphenol) | Phenolic, smoky | Raw smoked sausage, pyrolysis product | medcraveonline.comcopernicus.org |

Use as an Intermediate in the Synthesis of Value-Added Chemicals

As a chemical intermediate, this compound holds potential for the generation of more complex molecules. Its utility stems from the ability to selectively target its different functional groups for chemical transformation, leading to a diverse array of derivatives.

Precursor Role in Natural Vanillin Biosynthesis

While vanillin (4-hydroxy-3-methoxybenzaldehyde) is a principal flavor compound, the direct natural biosynthetic precursor is ferulic acid, not this compound. mdpi.comacs.org In well-documented microbial biotransformation pathways, ferulic acid is converted into vanillin. mdpi.com A key intermediate in some of these pathways is the isomeric compound 2-methoxy-4-vinylphenol (B128420) (4-vinylguaiacol). researchgate.netwikipedia.org Certain microorganisms, such as specific strains of Saccharomyces cerevisiae (brewer's yeast) and Pseudomonas fluorescens, can decarboxylate ferulic acid to produce 2-methoxy-4-vinylphenol. researchgate.netwikipedia.org This compound can then be further metabolized to vanillin, although it is often a side-product in vanillin production from ferulic acid. orgsyn.org

There is no significant evidence to suggest that this compound serves as a primary natural precursor in the biosynthesis of vanillin. The established pathways highlight its isomer, 2-methoxy-4-vinylphenol, as the relevant vinyl-substituted intermediate derived from ferulic acid.

Derivatization to Other Aromatic Chemicals for Industrial Applications

The chemical structure of this compound allows for its derivatization into a variety of other aromatic compounds with potential industrial applications. The reactivity of the phenolic hydroxyl and the ethenyl (vinyl) groups are key to its function as a synthetic building block.

The vinyl group is particularly significant as it can undergo polymerization. The homopolymer of 4-ethenyl-2-methoxyphenol has been identified, indicating that these molecules can be used to create larger polymer chains for material science applications. lookchem.com Furthermore, the synthesis of complex molecules such as 2-[(2,6-Dimethylmorpholin-4-yl)methyl]-4-[(E)-2-{3-[(E)-2-{3-[(2,6-dimethylmorpholin-4-yl)methyl]-4-hydroxy-5-methoxyphenyl}ethenyl]-1H-pyrazol-5-yl}ethenyl]-6-methoxyphenol demonstrates that the core structure of this compound can be incorporated into larger, functional molecules. mdpi.com

General derivatization strategies applicable to phenols and vinyl compounds can be applied to this compound. These reactions can modify its properties for various industrial uses.

Potential Derivatization Reactions:

| Functional Group | Reaction Type | Potential Reagents/Conditions | Resulting Product Class | Potential Application |

| Phenolic Hydroxyl | Etherification | Alkyl halides (e.g., dimethyl sulfate) in the presence of a base. hmdb.ca | Phenolic ethers | Modification of solubility and reactivity. |

| Esterification | Acetic anhydride, acid chlorides. hmdb.ca | Phenolic esters | Prodrugs, modified flavor/fragrance profiles. | |

| Mannich Reaction | Formaldehyde, secondary amines (e.g., dimethylamine). mdpi.com | Aminomethylated phenols | Pharmaceutical intermediates, increased solubility. | |

| Ethenyl (Vinyl) | Polymerization | Radical initiators. lookchem.com | Poly(vinylphenols) | Specialty polymers, resins, coatings. |

| Oxidation | Peroxy acids (e.g., m-CPBA). | Epoxides, aldehydes. | Intermediates for fine chemicals, pharmaceuticals. | |

| Hydrogenation | H₂ gas with a metal catalyst (e.g., Pd/C). | Ethylphenols (e.g., 2-ethyl-6-methoxyphenol). | Flavor compounds, synthetic intermediates. | |

| Aromatic Ring | Halogenation | Bromine (Br₂). | Brominated phenols (e.g., 4-Bromo-2-ethenyl-6-methoxyphenol). | Flame retardants, synthetic intermediates. |

The derivatization of related isomers like eugenol (4-allyl-2-methoxyphenol) is common in industry, for instance, in the synthesis of vanillin. Similarly, 2-allyl-6-methoxyphenol, another isomer, is used as a monomer in materials for photoconductive imaging members. These examples highlight the industrial potential for derivatives of vinyl- and allyl-substituted methoxyphenols, suggesting a pathway for the future application of this compound derivatives in polymer chemistry, pharmaceuticals, and the flavor and fragrance industry.

Environmental Distribution and Transformation Pathways

Detection and Quantification in Atmospheric Particulate Matter as a Combustion Tracer

2-Ethenyl-6-methoxyphenol, along with other related methoxyphenols, serves as a significant molecular tracer for biomass burning in atmospheric particulate matter. These compounds originate from the thermal decomposition (pyrolysis) of lignin (B12514952), a major structural polymer in woody biomass.

The combustion of biomass, such as in forest fires, residential wood heating, and agricultural burning, releases a complex mixture of gases and particulate matter into the atmosphere. The pyrolysis of lignin within this biomass generates a variety of methoxyphenolic compounds, including guaiacol (B22219) (2-methoxyphenol) and its derivatives. researchgate.netasm.org The specific composition of these emitted compounds can vary depending on the type of biomass (e.g., hardwood vs. softwood) and the combustion conditions. chalmers.se Hardwoods, for instance, are known to produce higher levels of syringol (2,6-dimethoxyphenol) derivatives in addition to guaiacol derivatives. ros.edu.pl

For instance, a study in Seattle, Washington, detected particle-bound methoxyphenol concentrations ranging from less than 0.1 to 22 nanograms per cubic meter (ng/m³) of air. bohrium.com These compounds were found almost exclusively in the PM2.5 size fraction. bohrium.com Another study focusing on emissions from Scandinavian forest plant materials reported the release of various 2-methoxyphenols, with prominent ones having ethenyl and trans-1-propenyl groups. chalmers.se The reliable quantification of these tracers in atmospheric samples is typically achieved through advanced analytical techniques such as gas chromatography-mass spectrometry (GC/MS). bohrium.com